azepan-1-yl-(2-chloro-4-methylphenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl-(2-chloro-4-methylphenyl)methanone typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloro-4-methylbenzoyl chloride+azepane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of reactants: Ensuring high purity of 2-chloro-4-methylbenzoyl chloride and azepane.
Reaction setup: Using large-scale reactors with precise temperature and pressure control.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(2-chloro-4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or alcohols.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, products can vary widely, including amines or thioethers.
Scientific Research Applications
Azepan-1-yl-(2-chloro-4-methylphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe to study biological processes involving benzophenone derivatives.
Mechanism of Action
The mechanism of action of azepan-1-yl-(2-chloro-4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(2-chloro-4-fluorophenyl)methanone
- Azepan-1-yl-(2-chloro-4-bromophenyl)methanone
- Azepan-1-yl-(2-chloro-4-iodophenyl)methanone
Uniqueness
Azepan-1-yl-(2-chloro-4-methylphenyl)methanone is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
azepan-1-yl-(2-chloro-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-6-7-12(13(15)10-11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSQHNMPQXVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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